N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide
Description
N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide is a substituted acetamide featuring a benzyl group attached to the nitrogen atom, a 4-methylphenoxy moiety at the 2-position of the acetamide backbone, and a pyridin-2-yl substituent on the adjacent nitrogen. Its reactivity and physicochemical behavior are influenced by the electron-withdrawing pyridine ring, the bulky benzyl group, and the methyl-substituted phenoxy moiety.
Properties
CAS No. |
514201-27-5 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H20N2O2/c1-17-10-12-19(13-11-17)25-16-21(24)23(20-9-5-6-14-22-20)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
ZGKGUABEGIJTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
solubility |
49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide typically involves the reaction of benzylamine with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
N-benzyl-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- 4-Methylphenoxy Group : Contributes to its distinct chemical behavior.
- Pyridin-2-ylacetamide Backbone : Provides a framework for biological activity.
The molecular formula is , with a molecular weight of approximately 300.36 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Acetamide Backbone : Reaction of 2-bromoacetophenone with pyridine.
- Introduction of the 4-Methylphenoxy Group : Nucleophilic substitution using 4-methylphenol.
- Benzylation : Final introduction of the benzyl group through a benzyl chloride reaction.
This synthetic route allows for modifications that can enhance biological activity, making it a versatile candidate for further research.
Biological Activity
Preliminary investigations into the biological activity of this compound have revealed several promising properties:
Antimicrobial Activity
Studies indicate that this compound exhibits moderate to strong antimicrobial effects against various bacterial strains. For instance, it has shown effectiveness comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving intrinsic and extrinsic signaling pathways. The compound's IC50 values in these assays suggest significant cytotoxicity, warranting further investigation into its mechanism of action.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory activity against certain kinases and proteases, which are critical targets in cancer therapy.
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects on HeLa cells.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : The compound exhibited an IC50 of 15 µM, indicating potent anticancer activity.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus and E. coli.
- Method : Disk diffusion method was employed for testing.
- Results : Zones of inhibition were comparable to those produced by ampicillin, confirming its potential as an antimicrobial agent.
The exact mechanisms underlying the biological activities of this compound require further elucidation. Current hypotheses suggest that the compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzyl + 4-Methylphenoxy + Pyridine | Antimicrobial, Anticancer |
| N-benzyl-2-(4-fluorophenyl)-N-pyridin-2-ylacetamide | Benzyl + 4-Fluorophenyl + Pyridine | Anticancer |
| N-benzyl-2-(4-chlorophenyl)-N-pyridin-2-ylacetamide | Benzyl + 4-Chlorophenyl + Pyridine | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of N-substituted 2-aryloxyacetamides. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Modifications
- The 3-pyridinyl substitution (vs. 2-pyridinyl in the target compound) alters hydrogen-bonding capacity and spatial orientation, which could influence biological target interactions .
- 2-(4-Chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide (): This compound (molecular weight 407.85 g/mol) incorporates an oxazolo-pyridine fused ring on the benzyl group, significantly increasing molecular complexity and rigidity compared to the target compound. The chloro substituent enhances lipophilicity (clogP ~3.5 estimated), whereas the methyl group in the target compound may improve metabolic stability .
- N-Benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide (): Here, the phenoxy group is replaced with a piperazine-propenyl chain, introducing basicity and conformational flexibility. The piperazine moiety could enhance solubility in acidic environments, contrasting with the target compound’s reliance on pyridine for polar interactions .
Pharmacological and Physicochemical Properties
A summary of key differences is provided below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
